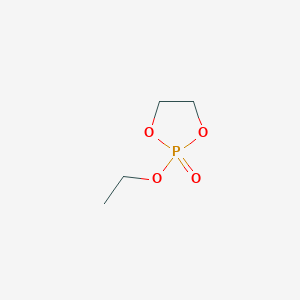
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate (2-AO-5-TFMB) is an organic compound that has been studied extensively in recent years for its potential applications in the fields of medicine, biochemistry, and physiology. It is a derivative of acetylsalicylic acid, and is used in a variety of laboratory experiments and medical treatments.
Wirkmechanismus
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has been found to act as a reversible inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. By inhibiting the activity of this enzyme, this compound can reduce the production of inflammatory compounds and reduce the symptoms of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the risk of cardiovascular disease. It has also been found to have anti-cancer effects, and to reduce the risk of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is also highly toxic and can be difficult to handle in large quantities.
Zukünftige Richtungen
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has many potential future directions. It could be used to develop new drugs and therapies for the treatment of inflammation, pain, and cardiovascular disease. It could also be used to study the structure and function of proteins in greater detail, and to develop new methods for drug delivery. Additionally, it could be used to develop new methods for the synthesis of other compounds, and to study the effects of drugs on human cells.
Synthesemethoden
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate can be synthesized in a two-step process that involves the reaction of acetic anhydride with trifluoromethoxybenzyl alcohol in the presence of a base catalyst. The reaction produces an intermediate product, which is then reacted with acetic acid to form the desired this compound. This method of synthesis has been reported to be simple, efficient, and cost-effective.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-5-(trifluoromethoxy)benzyl acetate has been studied extensively for its potential applications in the fields of medicine, biochemistry, and physiology. It has been used in a variety of laboratory experiments, such as the study of the effects of drugs on human cells, the study of enzyme activity, and the study of the structure and function of proteins. It has also been used in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
[2-acetyloxy-5-(trifluoromethoxy)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-7(16)18-6-9-5-10(20-12(13,14)15)3-4-11(9)19-8(2)17/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNQBWFXCMTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)OC(F)(F)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














